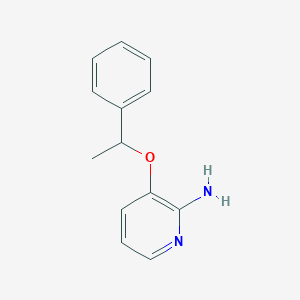
3-(1-Phenylethoxy)pyridin-2-amine
Übersicht
Beschreibung
The compound "3-(1-Phenylethoxy)pyridin-2-amine" is a derivative of pyridin-2-amine, which is a core structure in various ligands and has been extensively studied for its potential applications in coordination chemistry and material science. The compound is characterized by the presence of a phenylethoxy group attached to the pyridine ring, which can influence its physical, chemical, and optical properties.
Synthesis Analysis
The synthesis of related pyridin-2-amine derivatives often involves multi-step reactions, including substitution and coupling reactions. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was reported using a method that could potentially be adapted for the synthesis of "this compound" . Similarly, the synthesis of tris(2-pyridylmethyl)amine-based ligands with phenylethynyl units was achieved through Sonogashira couplings and substitution reactions . These methods could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridin-2-amine derivatives is crucial in determining their properties and reactivity. Single-crystal X-ray diffraction analyses have been used to determine the solid-state structures of such compounds . The molecular geometry, bond lengths, and angles are key factors that influence the behavior of these molecules in various chemical reactions and their interaction with other molecules.
Chemical Reactions Analysis
Pyridin-2-amine derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes. For example, the ligand L1 forms a complex with ZnCl2, engaging in both primary cation and secondary anion coordination . The reactivity of "this compound" could also be explored in the context of forming coordination complexes with metals, which could lead to interesting chemical and physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-2-amine derivatives are influenced by their molecular structure. For instance, the ligand L1 and its ZnCl2 complex exhibit a phase transition and a birefringent fluid mixed with crystalline domains at high temperatures . The introduction of a phenylethoxy group in "this compound" could result in unique phase behavior and fluorescent properties. Additionally, the presence of substituents on the pyridine ring can affect the non-linear optical properties of these compounds, as seen in the study of derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Coordination Chemistry
3-(1-Phenylethoxy)pyridin-2-amine and its derivatives play a significant role in the field of coordination chemistry. For instance, the synthesis and characterization of copper(I) complexes containing novel bidentate iminopyridine ligands have been explored. These ligands include pyridin-2-ylmethylene-amine derivatives, which exhibit interesting coordination patterns and redox behaviors when complexed with copper(I) (Dehghanpour et al., 2007).
Development of Polymer and Materials Chemistry
In polymer and materials chemistry, derivatives of pyridin-2-amine, similar to this compound, are instrumental. They are used in the synthesis of linear, alternating polymers of aromatic amines. These polymers show potential in creating high-spin states, a crucial aspect for advanced material development (Cervantes et al., 2015).
Applications in Organic Synthesis and Reaction Mechanisms
The compound and its related structures have been studied for their reactivity and mechanisms in organic synthesis. For example, the kinetics and mechanism of reactions involving pyridin-2-amine 1-oxides with acetylating agents highlight the compound's reactivity in different solvents (Deady & Stanborough, 1982). Additionally, studies on the regioselectivity and mechanism of synthesizing N-substituted 2-pyridones and 2-substituted pyridines via metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums have provided insights into the chemical behavior of such compounds (Li et al., 2017).
Redox-Active Applications in Catalysis
This compound derivatives have been explored for their redox-active properties, which are crucial in various catalytic processes. For instance, their use in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation via metal-free photoredox catalysis highlights their potential in organic transformations (Ociepa et al., 2018).
Advancements in Heterocyclic Chemistry
The compound and its analogs are pivotal in the advancement of heterocyclic chemistry. Modular synthesis of substituted pyridines through synergistic copper/iminium catalysis exemplifies the versatility of pyridin-2-amine derivatives in synthesizing complex molecular structures (Wei & Yoshikai, 2013).
Wirkmechanismus
Target of Action
It is known that pyridine-containing compounds, which include 3-(1-phenylethoxy)pyridin-2-amine, have been used in medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer treatments .
Mode of Action
It is suggested that the 1-phenylethoxy substitution of the 2-amino-pyridine ring at position c-4 showed greater activity than that at position c-3 . This suggests that the compound interacts with its targets in a specific orientation, leading to changes in the target’s function.
Safety and Hazards
The safety information for “3-(1-Phenylethoxy)pyridin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Eigenschaften
IUPAC Name |
3-(1-phenylethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(11-6-3-2-4-7-11)16-12-8-5-9-15-13(12)14/h2-10H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZQYCEONNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81066-64-0 | |
| Record name | 3-(1-phenylethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


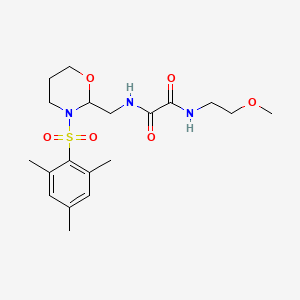
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)
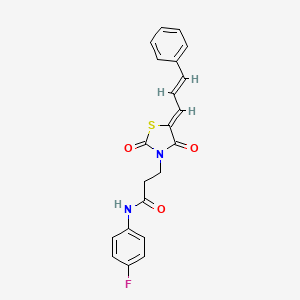
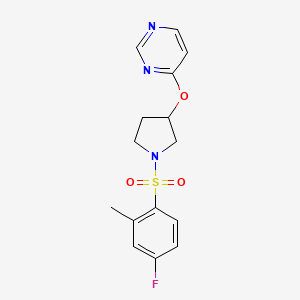
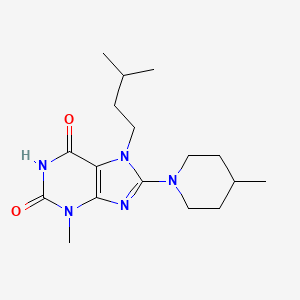
![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)
![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)
![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)